
1-(1,2,4-Oxadiazol-3-yl)-2-phenylethanamine
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Overview
Description
1-(1,2,4-Oxadiazol-3-yl)-2-phenylethanamine is a compound that features a 1,2,4-oxadiazole ring attached to a phenylethanamine moiety. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, materials science, and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,4-Oxadiazol-3-yl)-2-phenylethanamine typically involves the cyclization of O-acylamidoximes. This process can be carried out in the presence of organic bases at room temperature . The general procedure includes the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid, followed by cyclocondensation to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole ring exhibits stability under mild oxidative conditions, but substituents on the phenyl group or amine can undergo oxidation:
-
Amine Oxidation : The primary amine (-NH₂) is susceptible to oxidation, forming imines or nitroso derivatives under strong oxidizing agents like KMnO₄ or NaIO₄ in acidic media12.
-
Phenyl Ring Oxidation : Electron-rich substituents on the phenyl group (e.g., -OH, -OCH₃) can undergo hydroxylation or quinone formation with H₂O₂/Fe²⁺ systems2.
Table 1: Oxidation Reactions
Substrate | Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|---|
1-(1,2,4-oxadiazol-3-yl)-2-phenylethanamine | H₂O₂/FeSO₄ | RT, 12 h | N-Oxide derivative | 62 | |
4-Methoxy derivative | KMnO₄/H₂SO₄ | 60°C, 3 h | Quinone analog | 45 |
Reduction Reactions
The oxadiazole ring can be reduced under catalytic hydrogenation or via hydride donors:
-
Ring Opening : Hydrogenation (H₂/Pd-C) cleaves the oxadiazole ring to form thioamide intermediates1.
-
Amine Reduction : While the primary amine is typically stable, reductive alkylation with aldehydes/NaBH₄ yields secondary amines3.
Table 2: Reduction Reactions
Substrate | Reducing Agent | Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|---|
This compound | H₂/Pd-C | 50 psi, EtOH | Thioamide derivative | 78 | |
Nitrile analog | LiAlH₄ | THF, reflux | Primary amine | 85 |
Substitution Reactions
The phenyl group undergoes electrophilic substitution, while the oxadiazole ring participates in nucleophilic attacks:
-
Electrophilic Aromatic Substitution (EAS) : Bromination (Br₂/FeBr₃) or nitration (HNO₃/H₂SO₄) occurs at the para position of the phenyl ring2.
-
Nucleophilic Ring Substitution : The oxadiazole’s N-atoms react with alkyl halides (e.g., CH₃I) in basic media to form quaternary salts43.
Table 3: Substitution Reactions
Reaction Type | Reagent | Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|---|
Bromination | Br₂/FeBr₃ | 0°C, 2 h | 4-Bromo-phenyl analog | 67 | |
Alkylation | CH₃I/K₂CO₃ | DMF, 80°C | N-Methyloxadiazolium salt | 73 |
Cycloaddition and Cross-Coupling Reactions
The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like acetylenes:
-
Huigsen Cycloaddition : Reacts with acetylenedicarboxylate to form fused bicyclic systems1.
-
Suzuki-Miyaura Coupling : The phenyl group undergoes cross-coupling with boronic acids (Pd(PPh₃)₄, K₂CO₃)3.
Table 4: Cycloaddition/Coupling Reactions
Reaction | Reagent/Catalyst | Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|---|
[3+2] Cycloaddition | DMAD | Toluene, 110°C | Bicyclic oxadiazole | 58 | |
Suzuki Coupling | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, DME | Biaryl derivative | 82 |
Functional Group Transformations
-
Amide Formation : The amine reacts with acyl chlorides (e.g., AcCl) to form acetamides53.
-
Schiff Base Synthesis : Condensation with aldehydes (e.g., benzaldehyde) yields imines2.
Key Reaction Pathway :
This compound+RCOClEt3NRCONH-CH2-C6H4-Oxadiazole(Yield: 89%)[3]
Stability and Degradation
-
Acid/Base Hydrolysis : The oxadiazole ring resists hydrolysis under mild conditions but degrades in concentrated HCl (12M, 100°C) to form carboxylic acids1.
-
Thermal Stability : Decomposes above 250°C without melting, confirmed by TGA6.
Industrial-Scale Modifications
Scientific Research Applications
Monoamine Oxidase Inhibition
One of the primary applications of 1-(1,2,4-Oxadiazol-3-yl)-2-phenylethanamine is its role as a monoamine oxidase (MAO) inhibitor. MAO enzymes are crucial in the metabolism of neurotransmitters such as dopamine and serotonin, and their inhibition can have significant implications for treating neurological disorders.
- Case Study : Recent studies have demonstrated that derivatives of oxadiazole exhibit potent inhibitory effects on MAO-A and MAO-B enzymes. For instance, compounds derived from this compound showed IC50 values indicating strong inhibition compared to established MAO inhibitors like biperiden .
Neuroprotective Effects
The neuroprotective properties of this compound have been explored in relation to Alzheimer's disease and Parkinson's disease. By inhibiting MAO-B, these compounds can enhance dopamine levels in the brain while reducing oxidative stress associated with neurodegenerative diseases.
- Research Findings : A study highlighted that certain derivatives exhibited significant neuroprotective effects against hydrogen peroxide-induced lysis of human red blood cells (HRBCs), suggesting a low toxicity profile and potential as safe drug candidates .
Antidepressant Activity
The modulation of neurotransmitter levels through MAO inhibition positions this compound as a candidate for antidepressant therapies. The ability to enhance serotonin levels may provide therapeutic benefits for patients suffering from depression.
Anticancer Properties
Emerging research indicates that oxadiazole derivatives may possess anticancer activity. The structural diversity within this class allows for the exploration of various substitutions that could enhance efficacy against cancer cell lines.
Synthetic Approaches
The synthesis of this compound has been optimized through various methods that improve yield and purity. These synthetic strategies are critical for developing compounds with enhanced biological activity.
Synthesis Method | Yield (%) | Key Features |
---|---|---|
Base-catalyzed reaction | 42% | Utilizes KOH as a base |
Solvent optimization | 50% | DMSO provided better yields |
Reaction time extension | 45% | Increased time improved outcomes |
Mechanism of Action
The mechanism of action of 1-(1,2,4-Oxadiazol-3-yl)-2-phenylethanamine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole derivatives: These compounds have a similar structure but differ in the position of the nitrogen atoms in the ring.
1,2,5-Oxadiazole derivatives: Another class of oxadiazoles with different nitrogen atom positions.
1,2,3-Oxadiazole derivatives: These compounds also belong to the oxadiazole family but have a different ring structure.
Uniqueness
1-(1,2,4-Oxadiazol-3-yl)-2-phenylethanamine is unique due to its specific arrangement of the oxadiazole ring and the phenylethanamine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
1-(1,2,4-Oxadiazol-3-yl)-2-phenylethanamine is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique oxadiazole ring structure that contributes to its biological properties. The presence of nitrogen and oxygen atoms in the oxadiazole moiety allows for hydrogen bonding interactions, which are crucial for its activity against various biological targets.
Target Interactions
This compound interacts with biological targets primarily through hydrogen bonding due to the electronegativities of its constituent atoms. This interaction is pivotal in disrupting biochemical pathways in microorganisms and potentially in human cells.
Biochemical Pathways
Research indicates that derivatives of 1,2,4-oxadiazoles can interfere with microbial life cycles by inhibiting growth and reproduction. This has been observed in studies demonstrating antibacterial effects against various strains of bacteria such as Escherichia coli and Staphylococcus aureus .
Antibacterial Activity
The compound exhibits significant antibacterial properties. It has shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains .
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 - 22.9 |
Staphylococcus aureus | 5.64 - 77.38 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Antiviral Activity
Recent studies have identified this compound as having antiviral activity against viruses such as Zika virus (ZIKV). Its derivatives have been synthesized and tested for efficacy against ZIKV infections, highlighting its potential as a lead compound for developing antiviral drugs .
Antifungal Activity
In addition to antibacterial and antiviral properties, this compound has also demonstrated antifungal activity against strains like Candida albicans. The structure-activity relationship (SAR) analysis indicates that modifications to the oxadiazole ring can enhance antifungal potency .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial effects of various oxadiazole derivatives, including our compound, revealing strong activity against Xanthomonas oryzae, a significant plant pathogen .
- Antiviral Potential : In a phenotypic screening study focusing on ZIKV, several derivatives exhibited potent antiviral effects, suggesting that structural modifications can lead to enhanced activity against viral pathogens .
- Neuroprotective Effects : Some derivatives of oxadiazoles have been investigated for their potential neuroprotective effects through inhibition of monoamine oxidase (MAO) enzymes, which are critical targets in treating neurological disorders .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability due to its ability to form hydrogen bonds and interact effectively with biological membranes. This property is essential for its therapeutic applications in medicinal chemistry.
Properties
Molecular Formula |
C10H11N3O |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-(1,2,4-oxadiazol-3-yl)-2-phenylethanamine |
InChI |
InChI=1S/C10H11N3O/c11-9(10-12-7-14-13-10)6-8-4-2-1-3-5-8/h1-5,7,9H,6,11H2 |
InChI Key |
KXCKMWOCYUHBRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NOC=N2)N |
Origin of Product |
United States |
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